molecular formula C21H19FN2 B4960083 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline

Cat. No. B4960083
M. Wt: 318.4 g/mol
InChI Key: OSACXYGBUAYNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline, also known as CBL0137, is a small molecule compound that has recently gained attention in the field of cancer research. It is a synthetic compound that was originally developed as an antiviral agent, but its potential as an anticancer agent has been discovered in recent years. CBL0137 has been found to exhibit promising anticancer activity against various types of cancer, including breast cancer, ovarian cancer, and lung cancer.

Mechanism of Action

The exact mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline is not fully understood, but it is believed to act through a variety of pathways. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline has been shown to inhibit the activity of several key proteins involved in DNA repair, including p53, BRCA1, and RAD51. It has also been shown to induce the expression of heat shock proteins, which play a role in protecting cells from stress and damage.
Biochemical and Physiological Effects:
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline has been found to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage and inhibit DNA repair, leading to cell death. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline has also been shown to inhibit the activity of several key proteins involved in cancer cell survival and proliferation, including c-Myc and NF-κB.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline is its broad-spectrum activity against various types of cancer cells. It has been shown to be effective against cancer cells that are resistant to conventional chemotherapy, making it a promising candidate for the treatment of drug-resistant cancers. However, one of the limitations of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline is its toxicity. It has been found to be toxic to normal cells at high concentrations, which may limit its clinical use.

Future Directions

There are several future directions for research on N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline. One area of focus is the development of more effective and less toxic formulations of the compound. Another area of research is the identification of biomarkers that can predict response to N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline treatment. Additionally, there is a need for further studies to determine the optimal dosing and scheduling of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline for maximum efficacy. Finally, there is a need for clinical trials to determine the safety and efficacy of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline in humans.
In conclusion, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline is a promising anticancer agent that has shown potent activity against a wide range of cancer cell lines. While there are limitations to its use, further research on N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline has the potential to lead to the development of more effective and less toxic treatments for cancer.

Synthesis Methods

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline is synthesized using a multi-step process that involves the reaction of 9-ethylcarbazole with 2-fluoroaniline. The resulting compound is then subjected to further chemical reactions to produce the final product, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline. The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline has been extensively studied for its potential as an anticancer agent. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline has been shown to induce cell death in cancer cells through a variety of mechanisms, including DNA damage, inhibition of DNA repair, and disruption of cell cycle progression.

properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2/c1-2-24-20-10-6-3-7-16(20)17-13-15(11-12-21(17)24)14-23-19-9-5-4-8-18(19)22/h3-13,23H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSACXYGBUAYNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC3=CC=CC=C3F)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(9-ethylcarbazol-3-yl)methyl]-2-fluoroaniline

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